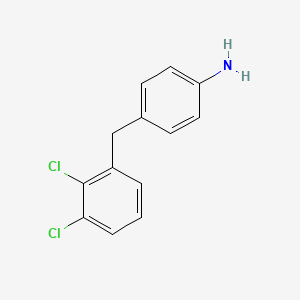
4-(2,3-Dichlorobenzyl)phenylamine
描述
“4-(2,3-Dichlorobenzyl)phenylamine” is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine has an -NH2 group attached directly to a benzene ring .
Synthesis Analysis
The synthesis of “this compound” could potentially involve a series of reactions starting from benzene . The first step could be nitration of benzene to form nitrobenzene . The nitrobenzene could then be reduced to phenylamine . The phenylamine could then undergo further reactions to introduce the 2,3-dichlorobenzyl group .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of phenylamine, with the addition of a 2,3-dichlorobenzyl group . The structure of phenylamine involves an -NH2 group attached directly to a benzene ring .Chemical Reactions Analysis
Phenylamine, the base compound of “this compound”, can undergo a variety of chemical reactions. These include reactions with acids, such as hydrochloric acid , and reactions with electrophiles, such as bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its phenylamine base. Phenylamine is a colorless liquid that darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C .属性
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHDUDETQRRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

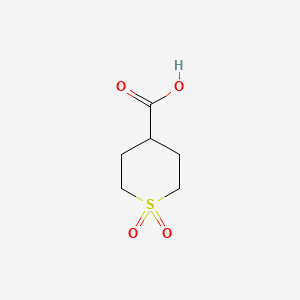
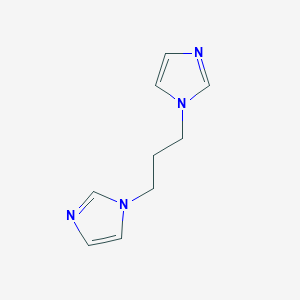
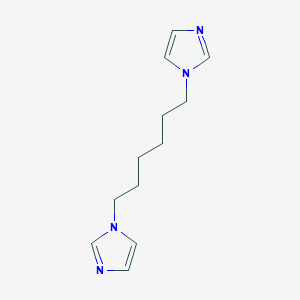
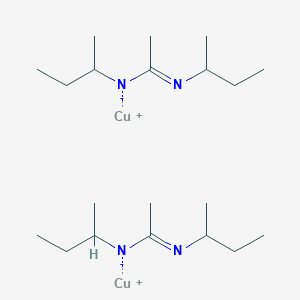
![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)
![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
![N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B3150840.png)
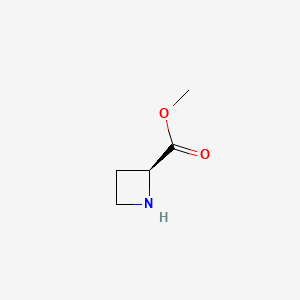
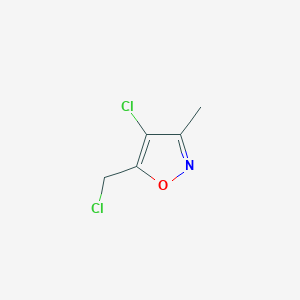

![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)
